molecular formula C4H6FNO4S B15299046 (2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid

(2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid

Katalognummer: B15299046
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: XNGFGOQUPAGUHU-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid is a unique compound characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the fluorosulfonyl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the fluorosulfonyl and carboxylic acid groups. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. Subsequent reactions introduce the fluorosulfonyl group through fluorosulfonylation reactions, often using reagents like sulfuryl fluoride (SO2F2) or other fluorosulfonylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the fluorosulfonyl group to other functional groups.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

Wissenschaftliche Forschungsanwendungen

(2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The azetidine ring’s strain and electronic properties also contribute to its reactivity and binding affinity.

Eigenschaften

Molekularformel

C4H6FNO4S

Molekulargewicht

183.16 g/mol

IUPAC-Name

(2R)-1-fluorosulfonylazetidine-2-carboxylic acid

InChI

InChI=1S/C4H6FNO4S/c5-11(9,10)6-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1

InChI-Schlüssel

XNGFGOQUPAGUHU-GSVOUGTGSA-N

Isomerische SMILES

C1CN([C@H]1C(=O)O)S(=O)(=O)F

Kanonische SMILES

C1CN(C1C(=O)O)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.